Boiling Point Differentiation: 3,3-Dimethylpentan-1-ol vs. 1-Heptanol and 5-Methyl-1-hexanol
3,3-Dimethylpentan-1-ol exhibits a boiling point of 167°C (experimental) or 440.15 K (NIST TRC data), which is approximately 9°C lower than linear 1-heptanol (176°C) and 3°C lower than 5-methyl-1-hexanol (170.0°C) [1]. This reduced boiling point, despite identical molecular weight (116.20 g/mol) and molecular formula (C7H16O) across all three compounds, is a direct consequence of the gem-dimethyl branching at C3, which reduces molecular surface area available for intermolecular van der Waals interactions compared to linear 1-heptanol and reduces dipole-dipole interaction efficiency compared to terminally branched 5-methyl-1-hexanol [1].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 167°C (440.15 K) |
| Comparator Or Baseline | 1-Heptanol: 176°C; 5-Methyl-1-hexanol: 170.0°C |
| Quantified Difference | Δ = -9°C vs. 1-heptanol; Δ = -3°C vs. 5-methyl-1-hexanol |
| Conditions | Atmospheric pressure (760 mmHg); NIST TRC experimental data for target compound |
Why This Matters
This boiling point difference enables chromatographic separation from linear C7 alcohols and informs solvent selection or distillation-based purification protocols.
- [1] NIST Chemistry WebBook. 3,3-Dimethyl-1-pentanol: Boiling Point Data (Tboil = 440.15 K, TRC data from Birch, 1949). View Source
